Ethyl 4-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate
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Overview
Description
ETHYL 4-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an ethyl ester group, a benzoate moiety, and a substituted oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Substitution Reactions:
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction may produce reduced oxazole derivatives.
Scientific Research Applications
ETHYL 4-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-[5-(2,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE
- ETHYL 4-[5-(3,5-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE
- ETHYL 4-[5-(3,4-DIMETHYLPHENYL)-1,2-THIAZOLE-3-AMIDO]BENZOATE
Uniqueness
ETHYL 4-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is unique due to its specific substitution pattern on the oxazole ring and the presence of both ethyl ester and benzoate groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H20N2O4 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
ethyl 4-[[5-(3,4-dimethylphenyl)-1,2-oxazole-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H20N2O4/c1-4-26-21(25)15-7-9-17(10-8-15)22-20(24)18-12-19(27-23-18)16-6-5-13(2)14(3)11-16/h5-12H,4H2,1-3H3,(H,22,24) |
InChI Key |
QIUVYYNLSNCASM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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